NB-埃南特烷

描述

Enantioselective Construction of Quaternary N-Heterocycles

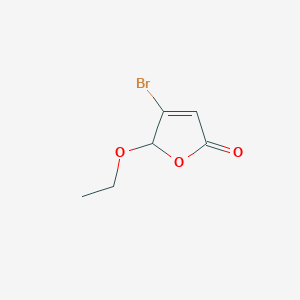

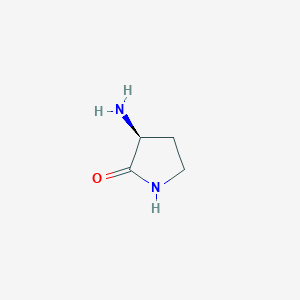

The enantioselective synthesis of nitrogen-containing heterocycles (N-heterocycles) is a significant area of chemical research with applications in natural product synthesis and medicinal chemistry. A method for the highly enantioselective palladium-catalyzed decarboxylative allylic alkylation of lactams has been developed, which forms 3,3-disubstituted pyrrolidinones, piperidinones, caprolactams, and related lactams. This method is particularly valuable for creating quaternary N-heterocycles found in biologically active alkaloids and pharmaceuticals, offering a synthetic route for asymmetric synthesis of these compounds. The process has been demonstrated to produce enantiopure quaternary lactams, which are intermediates in the synthesis of Aspidosperma alkaloids such as quebrachamine and rhazinilam, previously accessible only through chiral auxiliary approaches or as racemic mixtures .

Synthesis of Chiral N-Heterocyclic Carbene-Borane Complexes

Chiral N-heterocyclic carbene-borane complexes have been synthesized and shown to reduce ketones with Lewis acid promotion. These complexes, including diorganoborane variants, can achieve enantioselectivities up to 75% and 85% ee, respectively. This advancement in asymmetric reduction techniques contributes to the field of chiral chemistry and the production of enantiomerically enriched compounds .

Asymmetric Synthesis of Nicotine Analogues

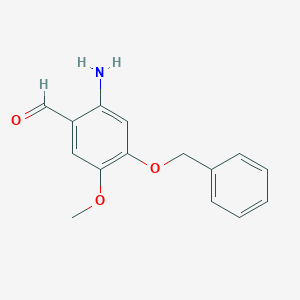

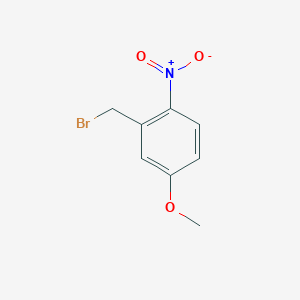

The asymmetric synthesis of nonracemic amines bearing heterocyclic and heteroaromatic rings has been described. The borane-mediated enantioselective reduction of O-benzyl ketoximes, catalyzed by a novel spiroborate ester derived from diphenylvalinol, yields enantiopure thionyl and arylalkyl primary amines with up to 99% ee. This method has been optimized for the reduction of pyridyl-derived ketoxime ethers and has been applied to synthesize (S)-N-ethylnornicotine with 97% ee, showcasing its potential for creating nicotine analogues and other heterocyclic amines .

Practical Borane Source for Enantioselective Reduction

N,N-Diethylaniline-borane (DEANB) has been developed as a practical, safe, and consistent-quality borane source for the large-scale enantioselective reduction of a ketone intermediate in the synthesis of (R,R)-formoterol l-tartrate. DEANB offers advantages over traditional borane sources like borane-THF and borane-DMS, particularly in terms of practicality and safety for large-scale applications .

Large Scale Synthesis of ω-Unsaturated Amino Acids

The enantiomeric syntheses of ω-unsaturated amino acids and β-substituted ω-unsaturated amino acids have been achieved using a Gly-Ni(II)-BPB complex as a chiral auxiliary. The process provides excellent yields and high diastereoselectivities, with a practical approach for large-scale preparations. The high diastereoselectivity is attributed to the thermodynamic conformational stability of the Ni(II)-complex. Absolute configuration was determined by NMR, supported by X-ray structure and optical rotation data, allowing for the synthesis of both enantiomerically pure amino acids on a multi-gram scale .

Synthesis of Nobilisitine A Enantiomer

The synthesis of the enantiomer of the structure assigned to the natural product nobilisitine A has been achieved using enantiomerically pure cis-1,2-dihydrocatechol as the starting material. However, the NMR spectral data from the synthesized compound do not match those reported for the natural product, suggesting an incorrect structural assignment for nobilisitine A .

科学研究应用

化学性质和合成:

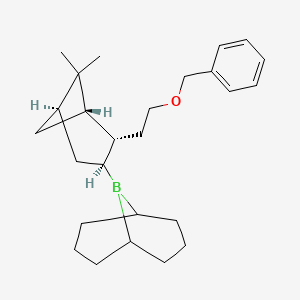

- NB-埃南特烷被认为是一种不对称还原剂,可溶于大多数有机溶剂中。它以 0.5M THF 溶液的形式供应,并可商购。其制备方法包括用 9-硼双环[3.3.1]壬烷对诺波苄基醚进行氢硼化 (Midland, 2001).

生物医学中的应用:

- 纳米技术的进步导致了纳米颗粒 (NP) 在生物医学中用于药物输送和光动力治疗。配体包覆的 NP 通过配体-受体识别和相互作用有效地定向到肿瘤细胞,为特异性靶向肿瘤细胞提供了一种有效的方法。此原理可能适用于 NB-埃南特烷作为此类 NP 的组分 (Zhang et al., 2009).

神经保护中的潜力:

- 神经保护药物 3-正丁基邻苯二甲酸酯 (NBP) 用于治疗缺血性卒中,已显示出可预防线粒体功能障碍。这表明 NB-埃南特烷在涉及线粒体功能障碍的神经退行性疾病中可能具有类似的功能 (Chen et al., 2018).

药物遗传学研究:

- 美国国立卫生研究院药物遗传学研究网络 (PGRN) 专注于将药物反应与遗传变异相关联。这项研究可能与了解遗传变异如何影响 NB-埃南特烷在不同个体中的疗效和应用有关 (Giacomini et al., 2007).

癌症治疗:

- 恩曲替尼是一种泛 Trk、Alk 和 Ros1 抑制剂,对神经母细胞瘤(一种常见的儿童实体瘤)具有疗效。考虑到 NB-埃南特烷在生物医学应用中的潜力,可以探索将其纳入癌症治疗中,可能与其他药物联合使用 (Iyer et al., 2016).

基于纳米泡的药物输送:

- 用于超声触发药物释放的嵌套纳米泡代表了药物输送系统中的创新方法。NB-埃南特烷由于其化学性质,可能是纳入此类纳米泡系统中的候选者 (Batchelor et al., 2020).

开放科学和药物生产:

- 以其他化合物为例,以开放源代码的方式生产非专利药物的对映纯形式,可能适用于 NB-埃南特烷,从而促进新的科学发现并影响人类健康 (Woelfle et al., 2011).

用于癌症治疗的超声波联合纳米泡:

- 利用纳米泡进行基于超声波的靶向递送是癌症治疗中的一种新兴策略。NB-埃南特烷在这样的靶向治疗策略中潜在的作用可能是重要的 (Su et al., 2021).

安全和危害

NB-Enantrane is highly flammable and may form explosive peroxides. It is harmful if swallowed and can cause irritation to eyes, respiratory system, and skin . It is recommended to keep away from sources of ignition, rinse immediately with plenty of water in case of contact with eyes, take off immediately all contaminated clothing, and wear suitable protective clothing, gloves, and eye/face protection .

属性

IUPAC Name |

9-[(1S,2R,3S,5S)-6,6-dimethyl-2-(2-phenylmethoxyethyl)-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39BO/c1-26(2)20-16-24(26)23(14-15-28-18-19-8-4-3-5-9-19)25(17-20)27-21-10-6-11-22(27)13-7-12-21/h3-5,8-9,20-25H,6-7,10-18H2,1-2H3/t20-,21?,22?,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFFBHKQLFFQNX-TUDJXYBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2CCCC1CCC2)C3CC4CC(C3CCOCC5=CC=CC=C5)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3CCOCC5=CC=CC=C5)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39BO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510395 | |

| Record name | 9-{(1S,2R,3S,5S)-2-[2-(Benzyloxy)ethyl]-6,6-dimethylbicyclo[3.1.1]heptan-3-yl}-9-borabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NB-Enantrane | |

CAS RN |

81971-15-5 | |

| Record name | Nb-enantrane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081971155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{(1S,2R,3S,5S)-2-[2-(Benzyloxy)ethyl]-6,6-dimethylbicyclo[3.1.1]heptan-3-yl}-9-borabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NB-Enantraneâ?¢ -Enantrane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NB-ENANTRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDL71E95D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)

![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)